1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one
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Overview
Description
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE is a compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is known for its structural motif, which is commonly found in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Preparation Methods
The synthesis of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically require specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Scientific Research Applications
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it is studied for its potential therapeutic effects, including its role as a non-selective α-adrenoceptor antagonist . This compound has shown promise in improving disrupted lipid and carbohydrate profiles, making it a potential candidate for the treatment of metabolic disturbances . Additionally, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE involves its interaction with α-adrenoceptors . It acts as a non-selective antagonist of α1 and α2 adrenoceptors, which can lead to the reduction of elevated glucose and triglyceride levels . The molecular targets and pathways involved include the inhibition of the adrenergic nervous system, which is associated with the sympathetic nervous system overactivity .
Comparison with Similar Compounds
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The uniqueness of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE lies in its specific interaction with α-adrenoceptors and its potential therapeutic applications in metabolic disturbances .
Properties
CAS No. |
380605-16-3 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[3-(2-aminoanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19N3O/c14-11-5-1-2-6-12(11)15-8-4-10-16-9-3-7-13(16)17/h1-2,5-6,15H,3-4,7-10,14H2 |
InChI Key |
MVBSDRHUHIVZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=CC=CC=C2N |
Origin of Product |
United States |
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